Lafutidine HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lafutidine is a second generation histamine H2 receptor antagonist having multimodal mechanism of action and used to treat gastrointestinal disorders. It is marketed in Japan and India. Like other H2 receptor antagonists it prevents the secretion of gastric acid. It also activates calcitonin gene related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, increases somatostatin levels also resulting in less gastric acid secretion, causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of H. pylori to gastric cells.

科学研究应用

Gastroprotective Effects

Lafutidine exhibits significant gastroprotective properties, primarily through its action on capsaicin-sensitive afferent neurons. Research indicates that lafutidine not only inhibits gastric acid secretion but also enhances mucosal defense mechanisms.

Case Study: Gastric Mucosal Injury Prevention

A study conducted on rats demonstrated that lafutidine effectively protected against gastric mucosal injury induced by hydrochloric acid and ethanol. The administration of lafutidine resulted in a dose-dependent reduction in gastric lesions, with protective effects observed even at low doses (1 mg/kg) . The mechanism involves the activation of prostaglandins and nitric oxide pathways, which are crucial for maintaining gastric mucosal integrity .

| Dosage (mg/kg) | Gastric Lesion Inhibition (%) |

|---|---|

| 1 | 36.8 |

| 3 | 85.4 |

| 10 | 89.7 |

Enhancement of Gastric Blood Flow

Lafutidine has been shown to augment gastric mucosal blood flow in response to acid stimulation. A study utilizing laser Doppler flowmetry revealed that lafutidine significantly increased both gastric mucosal blood flow and duodenal bicarbonate secretion when administered prior to acid exposure . This enhancement is critical as it helps maintain mucosal pH and protects against acid-induced damage.

Clinical Applications in Oncology

Lafutidine has also been evaluated for its potential to reduce gastrointestinal toxicity associated with chemotherapy. A clinical study involving patients with gastric adenocarcinoma undergoing adjuvant chemotherapy found that lafutidine significantly improved quality of life and reduced gastrointestinal side effects compared to standard treatment alone .

Efficacy in Chemotherapy-Induced Toxicity

- Patient Population : Stage II and III gastric cancer patients post-gastrectomy.

- Treatment Groups : Patients received either S-1 (an oral fluoropyrimidine) alone or S-1 plus lafutidine.

- Outcomes : Significant reduction in gastrointestinal toxicity was reported in the lafutidine group, demonstrating its utility as a supportive care agent during cancer treatment.

Comparative Effectiveness Against Other Agents

Lafutidine's effectiveness has been compared with other gastroprotective agents such as omeprazole and capsaicin. Studies indicate that while omeprazole is effective in reducing acid secretion, lafutidine provides additional benefits by enhancing mucosal defenses through neurogenic mechanisms .

Comparison Table of Gastroprotective Agents

| Agent | Mechanism | Primary Use |

|---|---|---|

| Lafutidine | H2 receptor antagonist + neurogenic | Ulcer prevention, gastroprotection |

| Omeprazole | Proton pump inhibitor | Acid suppression |

| Capsaicin | TRPV1 agonist | Pain relief, gastroprotection |

属性

分子式 |

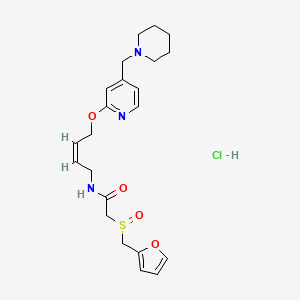

C22H30ClN3O4S |

|---|---|

分子量 |

468.009 |

IUPAC 名称 |

(Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide hydrochloride |

InChI |

InChI=1S/C22H29N3O4S.ClH/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25;/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26);1H/b5-2-; |

InChI 键 |

KSIJVCSWGMQWNM-PVOKDAACSA-N |

SMILES |

O=C(NC/C=C\COC1=NC=CC(CN2CCCCC2)=C1)CS(CC3=CC=CO3)=O.[H]Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FRG-8813; FRG8813; FRG 8813; Lafutidine HCl; Lafutidine hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。